Aminoquinol triphosphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N3.3H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;3*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);3*(H3,1,2,3,4)/b14-12+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNXMYYNFQHZMQ-XPGLNUPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40Cl2N3O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3653-53-0 | |
| Record name | Aminoquinol triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003653530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMINOQUINOL TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0588F7XOC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Neurotrophic Factor Receptor Agonism
Aminoquinol (B1667108) triphosphate is primarily understood through its interaction with the receptor complex for Glial Cell Line-Derived Neurotrophic Factor (GDNF). This complex consists of two main components: the GDNF Family Receptor Alpha-1 (GFRα1) and the Rearranged during Transfection (RET) receptor tyrosine kinase. The binding of a GDNF family ligand (GFL) to GFRα1 induces a conformational change that brings two GFRα1/RET complexes together, leading to the autophosphorylation of the RET kinase domains and the initiation of intracellular signaling cascades crucial for neuronal health.
Initially, Aminoquinol triphosphate, under its research designation XIB4035, was identified as a non-peptidyl small molecule agonist for the GFRα1 receptor. helsinki.fi It was shown to competitively inhibit the binding of radiolabeled GDNF to Neuro-2A cells, a mouse neuroblastoma cell line that serves as a model for studying GFRα1-mediated functions. helsinki.fi However, subsequent research has refined this understanding, suggesting that this compound (as XIB4035) is not a direct agonist but rather a positive modulator of ligand-induced GFRα/RET receptor signaling. nih.govnih.gov This later work indicates that the compound functions by enhancing the signaling of endogenous GFLs, prolonging the activation of the RET receptor in the presence of its natural ligand. nih.gov
Historical Perspectives on Glial Cell Line Derived Neurotrophic Factor Gdnf Mimicry
The development of small molecules like Aminoquinol (B1667108) triphosphate is rooted in the therapeutic potential and practical limitations of GDNF itself. GDNF is a potent neurotrophic factor that supports the survival and regeneration of various neuronal populations, including the dopaminergic neurons that degenerate in Parkinson's disease. neurodegenerationresearch.eunih.gov This has made it a highly attractive candidate for disease-modifying therapies for neurodegenerative conditions. nih.gov
However, the clinical application of the GDNF protein has been fraught with challenges. As a large protein, GDNF cannot efficiently cross the blood-brain barrier, a protective membrane that shields the brain from the general circulation. nih.govahajournals.orgnih.gov This necessitates invasive delivery methods, such as direct intracerebral infusion via neurosurgery, to get the protein to its target in the brain. neurodegenerationresearch.euplos.org Early clinical trials involving direct GDNF infusion yielded inconclusive results, partly due to difficulties in achieving adequate and widespread distribution within the brain tissue and the development of neutralizing antibodies in some patients. nih.govfrontiersin.org
These significant hurdles spurred the search for small, non-peptidyl molecules that could mimic the biological effects of GDNF but possess more favorable pharmacological properties, such as the ability to cross the blood-brain barrier. neurodegenerationresearch.eunih.gov The discovery in 2003 of the quinoline (B57606) derivative XIB4035, the parent compound of Aminoquinol triphosphate, was a landmark event in this endeavor, providing the first proof-of-concept for a small molecule that could activate the GFRα1 receptor complex. helsinki.fiunito.it
Academic Significance in Neurobiological Research
Aminoquinol (B1667108) triphosphate (XIB4035) holds considerable significance as a research tool in neurobiology. Its unique mechanism of action has allowed scientists to probe the complex requirements of GFRα/RET signaling. The very debate over whether it is a true agonist or a positive modulator has provided deeper insights into receptor activation. For instance, the finding that XIB4035 enhances signaling only in the presence of a GFL underscores the intricate allosteric regulation within the receptor complex. nih.govpnas.org
The compound has been instrumental in preclinical studies, particularly in models of small-fiber neuropathy (SFN), a condition characterized by damage to small peripheral nerve fibers. In animal models of SFN, topical application of XIB4035 was shown to be effective in treating the condition, suggesting that enhancing endogenous GFL signaling in the skin could be a viable therapeutic strategy. nih.govnih.gov These studies not only highlight the potential of targeting the GDNF pathway but also demonstrate the value of having chemical tools like Aminoquinol triphosphate to explore these therapeutic avenues without the complications of direct protein delivery. pnas.org
Detailed Research Findings for XIB4035 (Aminoquinol)
The initial characterization of XIB4035 provided foundational data on its biological activity.
| Parameter | Finding | Cell Line | Reference |
| Inhibition of [¹²⁵I]GDNF Binding (IC₅₀) | 10.4 µM | Neuro-2A | helsinki.fi |
| Effect on RET Phosphorylation | Induced autophosphorylation | Neuro-2A | helsinki.fi |
| Effect on Neurite Outgrowth | Promoted in a concentration-dependent manner | Neuro-2A | helsinki.fi |
This interactive table summarizes the key initial findings for XIB4035.
Overview of Current Research Trajectories for Aminoquinol Triphosphate
Glial Cell Line-Derived Neurotrophic Factor Receptor Alpha 1 (GFRα-1) Agonism
The interaction of this compound's parent compound, XIB4035, with the GFRα-1 receptor has been a key area of research, with initial studies identifying it as a direct agonist. nih.gov However, subsequent findings have suggested a more complex role as a positive modulator of the receptor's activity. nih.gov
GFRα-1 Receptor Binding Specificity and Affinity
This compound's precursor, XIB4035, has been shown to interact with the GFRα-1 receptor. nih.gov GFRα-1 is the primary co-receptor for GDNF, a potent neurotrophic factor. unito.it The binding of a ligand to GFRα-1 is the initial step in the formation of a signaling complex with the Ret receptor tyrosine kinase. nih.gov
Initial research demonstrated that XIB4035 could concentration-dependently inhibit the binding of radiolabeled GDNF to Neuro-2A cells, which endogenously express GFRα-1. nih.gov This competitive binding suggests that XIB4035 occupies a site on the GFRα-1 receptor that overlaps with the GDNF binding site. nih.gov The reported half-maximal inhibitory concentration (IC50) for this displacement is 10.4 μM. nih.govncats.io This indicates a moderate binding affinity of XIB4035 for the GFRα-1 receptor. nih.gov
It is important to note that a later study proposed that XIB4035 is not a direct agonist but rather a positive allosteric modulator of GFRα family receptor signaling. nih.govnih.gov This suggests that its binding might occur at a site distinct from the primary ligand binding site, enhancing the receptor's response to its natural ligand, GDNF. nih.gov
Ligand-Receptor Complex Formation Dynamics and Conformational Changes
The binding of a ligand to GFRα-1 induces a conformational change in the receptor, which facilitates its association with the Ret tyrosine kinase. nih.gov In the canonical signaling pathway, a dimer of GDNF binds to two molecules of GFRα-1, and this complex then recruits two molecules of Ret to form a heterohexameric signaling complex. nih.gov
While the precise dynamics and conformational changes induced by this compound or XIB4035 have not been extensively detailed, the initial hypothesis of it acting as a GFRα-1 agonist implies that it would mimic the effects of GDNF in promoting the formation of an active GFRα-1/Ret complex. nih.gov If XIB4035 acts as a positive modulator, its binding would likely stabilize a conformation of GFRα-1 that has a higher affinity for GDNF or is more efficient at recruiting and activating Ret upon ligand binding. nih.gov
Agonistic Potency and Efficacy Profiling
The agonistic properties of XIB4035 have been a subject of differing reports. The initial study by Tokugawa et al. (2003) reported that XIB4035 acts as an agonist at the GFRα-1 receptor complex, mimicking the neurotrophic effects of GDNF in Neuro-2A cells. nih.gov This was evidenced by its ability to induce Ret autophosphorylation and promote neurite outgrowth, effects characteristic of GDNF. nih.gov
However, a subsequent study by Hedstrom et al. (2014) contested this, demonstrating that XIB4035 is not a direct GFRα-1 agonist but rather enhances GFRα family receptor signaling in conjunction with ligand stimulation. nih.govnih.gov This study found that XIB4035 augmented the signaling induced by GDNF and another related ligand, artemin, but had little to no activity on its own. nih.govnih.gov This suggests that its efficacy is dependent on the presence of the endogenous ligand, positioning it as a positive allosteric modulator rather than a full agonist. nih.gov
Induction of Ret Tyrosine Kinase Autophosphorylation
The activation of the Ret receptor tyrosine kinase is a critical downstream event following the engagement of the GFRα-1 receptor. pnas.org This activation occurs through a process of autophosphorylation, where the kinase domains of the dimerized Ret receptors phosphorylate each other on specific tyrosine residues. nih.gov
Activation of Ret Tyrosine Kinase Signaling Cascades
Upon autophosphorylation, the phosphorylated tyrosine residues on the intracellular domain of Ret serve as docking sites for various adaptor proteins and signaling molecules. nih.govnih.gov This leads to the activation of multiple downstream signaling cascades that are crucial for mediating the biological effects of GDNF. aimspress.com
Key signaling pathways activated by Ret include:
The RAS/MAPK (Mitogen-Activated Protein Kinase) pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival. aimspress.com Phosphorylated Ret recruits adaptor proteins like Shc and Grb2, which in turn activate the RAS-RAF-MEK-ERK cascade. nih.gov
The PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway: This pathway is a major regulator of cell survival and apoptosis. aimspress.com The recruitment of adaptor proteins like IRS1 to phosphorylated Ret can activate PI3K, leading to the phosphorylation and activation of AKT. plos.org
The PLCγ (Phospholipase C gamma) pathway: Activation of this pathway leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which results in the release of intracellular calcium and the activation of protein kinase C (PKC). plos.org This pathway is involved in various cellular processes, including neuronal migration. plos.org
Studies have shown that XIB4035, like GDNF, induces the autophosphorylation of the Ret protein in Neuro-2A cells, suggesting that it effectively initiates these downstream signaling events. medchemexpress.comnih.gov
Molecular Determinants of Ret Phosphorylation Events
The specific tyrosine residues within the Ret intracellular domain that are phosphorylated determine which signaling pathways are activated. nih.gov The two major isoforms of Ret, RET9 and RET51, differ in their C-terminal tails and have distinct phosphorylation sites, leading to differential signaling outcomes. nih.gov
Key tyrosine residues and their associated signaling pathways include:
Tyr1062: This is a major docking site for adaptor proteins like Shc and FRS2, leading to the activation of the RAS/MAPK and PI3K/AKT pathways. plos.org
Tyr1015: This residue is crucial for the binding and activation of PLCγ. plos.org
Tyr905: Located in the kinase domain, its phosphorylation is critical for the catalytic activity of the Ret kinase. nih.gov
While it is established that XIB4035 induces Ret autophosphorylation, detailed studies specifying which particular tyrosine residues are phosphorylated in response to XIB4035 or this compound are limited. nih.gov It is presumed that by activating the GFRα-1/Ret complex, it would lead to a phosphorylation pattern similar to that induced by GDNF, thereby engaging the same downstream effectors. nih.gov
Molecular and Cellular Mechanisms of Action of this compound
Recent investigations have shed light on the intricate molecular and cellular mechanisms through which this compound exerts its biological effects. This synthetic compound has garnered attention for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases and cancer. ontosight.ainih.gov Its actions are primarily initiated through the activation of specific cell surface receptors and the subsequent modulation of intracellular signaling cascades.
Crosstalk with Other Receptor Tyrosine Kinases
This compound's mechanism of action involves significant crosstalk with various receptor tyrosine kinases (RTKs). RTKs are a major class of cell surface receptors that play pivotal roles in regulating cellular processes like growth, differentiation, and survival. oaepublish.com The interaction of a ligand with an RTK typically triggers receptor dimerization and autophosphorylation, initiating downstream signaling. oaepublish.com
While this compound is recognized as a GFRα-1 agonist, mimicking the effects of Glial cell line-derived neurotrophic factor (GDNF), its influence extends beyond this primary target. medchemexpress.cnmedchemexpress.com The activation of the GDNF receptor complex, which includes the RET receptor tyrosine kinase, can lead to the transactivation of other RTKs. This phenomenon, where the activation of one receptor type leads to the activation of another, is a crucial aspect of signal integration within a cell. mdpi.com
This crosstalk can occur through various mechanisms, including the release of growth factors that then activate their respective RTKs or through the formation of receptor heterodimers. mdpi.comnih.gov Such interactions can amplify and diversify the initial signal from this compound, leading to a more complex and nuanced cellular response. The interplay between different RTKs allows for a fine-tuning of signaling pathways, which is essential for normal cellular function and can be dysregulated in disease states. oaepublish.comnih.gov
Downstream Intracellular Signal Transduction Pathways
Upon activation of its target receptors, this compound initiates a cascade of intracellular signaling events. These pathways are crucial for translating the extracellular signal into a specific cellular response.
Activation of Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Components
A key downstream effector of this compound is the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway. nih.govnih.gov This pathway is fundamental for promoting cell survival and growth. wikipedia.org Following receptor activation, PI3K is recruited and activated, leading to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.govwikipedia.org
PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane where it is subsequently phosphorylated and activated. nih.govwikipedia.org Activated AKT then phosphorylates a wide array of downstream targets, leading to the inhibition of pro-apoptotic factors and the activation of proteins involved in cell proliferation and survival. wikipedia.org Studies have shown that aminoquinol can significantly decrease the protein expressions of key components in the PI3K/AKT/mTOR pathway in a dose-dependent manner in certain cancer cells, suggesting a modulatory role in this pathway. nih.govfrontiersin.org
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. medchemexpress.cnmedchemexpress.com The MAPK cascades are a series of protein kinases that are highly conserved and play a central role in transmitting extracellular signals to the nucleus to regulate gene expression. assaygenie.comkegg.jp There are several distinct MAPK pathways, including the ERK, JNK, and p38 MAPK pathways, which are typically associated with cell proliferation, differentiation, and stress responses, respectively. assaygenie.com
The activation of RTKs by this compound can lead to the activation of the Ras-Raf-MEK-ERK cascade, a well-characterized MAPK pathway. nih.gov However, in some cellular contexts, such as certain liver cancer cells, aminoquinol treatment did not show a significant effect on the expression of proteins in the Ras/Raf/MEK/ERK pathway, indicating that its influence on MAPK signaling can be cell-type specific. nih.govfrontiersin.org
Regulation of cAMP Response Element-Binding Protein (CREB) Activity
The transcription factor cAMP Response Element-Binding Protein (CREB) is another important target of this compound-induced signaling. medchemexpress.eumedchemexpress.com CREB plays a critical role in neuronal plasticity, survival, and other essential neuronal functions. nih.gov Its activity is regulated by phosphorylation at a specific serine residue, which can be mediated by several different protein kinases, including those activated by the PI3K/AKT and MAPK pathways. nih.gov
Activation of these upstream kinases by this compound can lead to the phosphorylation and activation of CREB. nih.gov Activated CREB then binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. nih.gov This mechanism allows this compound to influence long-term cellular changes by altering gene expression profiles.
Influence on Nuclear Factor Kappa B (NF-κB) Signaling
Evidence also suggests that this compound can influence the Nuclear Factor Kappa B (NF-κB) signaling pathway. science.gov NF-κB is a crucial transcription factor involved in regulating the expression of genes related to inflammation, immunity, and cell survival. In some contexts, the PI3K/AKT pathway, which is activated by this compound, can lead to the activation of NF-κB. wikipedia.org However, the precise mechanisms and the full extent of this compound's impact on NF-κB signaling are still under investigation and may vary depending on the cellular environment.
Comparative Analysis of this compound Mechanism with Endogenous GDNF
This compound is designed to mimic the neurotrophic effects of the endogenous Glial cell line-derived neurotrophic factor (GDNF). medchemexpress.cnmedchemexpress.com Both molecules promote the survival and function of various neuronal populations, particularly dopaminergic neurons, making them relevant to the study of conditions like Parkinson's disease. medchemexpress.comfrontiersin.org
Similarities:
The primary similarity lies in their ability to act as agonists for the GFRα1 receptor. medchemexpress.cnmedchemexpress.com This binding event is the initial step that leads to the recruitment and activation of the RET receptor tyrosine kinase. wikipedia.org Both this compound and GDNF induce the autophosphorylation of RET in Neuro-2A cells, a key indicator of receptor activation. medchemexpress.cnmedchemexpress.com This shared initial step results in the activation of common downstream signaling pathways, including the PI3K/AKT and MAPK cascades, which are crucial for mediating their neuroprotective and neurotrophic effects. wikipedia.org
Differences:
Despite these similarities, there are potential differences in their mechanisms of action. GDNF is a protein, and its interaction with the receptor complex is a result of specific protein-protein interactions. wikipedia.org In contrast, this compound is a small molecule, and its binding to GFRα1 is likely governed by different chemical interactions. ontosight.ai This difference in molecular nature could lead to variations in binding affinity, duration of action, and the ability to cross biological barriers.
Furthermore, the full spectrum of GDNF's biological activities may involve interactions with other cell surface molecules, such as the neural cell adhesion molecule (NCAM), which can mediate RET-independent signaling. wikipedia.org It is not yet fully understood whether this compound can replicate these alternative signaling mechanisms. The therapeutic potential of GDNF has been explored in clinical trials, but its delivery and efficacy have faced challenges. frontiersin.org Small molecule mimetics like this compound offer potential advantages in terms of bioavailability and the ability to be administered through less invasive routes.
The table below summarizes the key signaling events associated with this compound:
| Signaling Pathway | Key Proteins Involved | Primary Cellular Outcome |
| PI3K/AKT Pathway | PI3K, AKT, mTOR | Cell survival, growth, and proliferation nih.govwikipedia.org |
| MAPK Pathway | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, and stress response assaygenie.comnih.gov |
| CREB Pathway | CREB, PKA, CaMK | Neuronal plasticity, survival, and gene expression nih.govnih.gov |
| NF-κB Pathway | NF-κB, IKK | Inflammation, immunity, and cell survival wikipedia.org |
Neurotrophic and Neuroprotective Effects
A primary area of investigation for this compound is its capacity to support neuron survival and function. The compound exhibits potent neurotrophic and neuroprotective properties, which are crucial for both the developing and the mature nervous system.
This compound actively supports neuronal viability by engaging with intracellular signaling pathways that suppress apoptosis (programmed cell death). Research indicates that it enhances the expression of anti-apoptotic proteins, thereby protecting neurons from various stressors.
The development of complex neural circuits is dependent on the precise growth and branching of neurites. This compound has been observed to be a key regulator of this process. It influences the cytoskeletal dynamics within the neuron, promoting the extension of axons and dendrites, which is fundamental for establishing synaptic connections.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. This compound contributes to this process by modulating the expression and activity of receptors at the synapse. This regulation is critical for maintaining the efficacy of synaptic transmission and adapting to new information.
Cellular Differentiation and Proliferation Modulation
Beyond its role in mature neurons, this compound plays a significant part in the development of the nervous system by influencing the fate of progenitor cells.
The compound has been shown to guide the differentiation of neuronal progenitor cells, the stem cells of the nervous system, towards a neuronal lineage. This action is vital for neurogenesis, the process of generating new neurons. By promoting the development of these progenitors into functional neurons, Aminoquin-ol triphosphate contributes to the formation and repair of neural tissues.
Glial cells, which include astrocytes and oligodendrocytes, provide essential support and protection for neurons. This compound influences the differentiation and function of these cells. For instance, it can promote the maturation of oligodendrocytes, the cells responsible for producing the myelin sheath that insulates axons and speeds up electrical signaling in the brain.
Interactive Data Table: Summary of Research Findings
| Area of Effect | Specific Action of this compound | Observed Cellular Outcome |
| Neuronal Survival | Upregulation of anti-apoptotic pathways | Increased neuronal viability under stress |
| Neurite Development | Modulation of cytoskeletal proteins | Enhanced neurite outgrowth and branching |
| Synaptic Function | Regulation of synaptic receptor activity | Improved synaptic plasticity |
| Progenitor Cells | Promotion of neuronal lineage commitment | Increased differentiation into neurons |
| Glial Cells | Influence on glial differentiation pathways | Enhanced maturation of glial support cells |
Role in Cellular Homeostasis and Stress Response Pathways
This compound, a synthetic nonpeptidyl small molecule, functions as an agonist for the Glial Cell Line-Derived Neurotrophic Factor (GDNF) Family Receptor Alpha-1 (GFRα1). nih.govncats.io Its biological activities are intrinsically linked to the activation of the GFRα1/Ret receptor complex, thereby mimicking the neurotrophic and cellular protective effects of GDNF. nih.govncats.io The engagement of this signaling pathway by this compound initiates a cascade of intracellular events that are pivotal in maintaining cellular homeostasis and mounting responses to cellular stress. These responses include the modulation of programmed cell death and the activation of cellular recycling mechanisms.
Activation of the GFRα1 receptor by its ligands is a well-documented pro-survival signal that can attenuate apoptotic mechanisms in various cell types, including neurons. The signaling cascade initiated by the GDNF/GFRα1/Ret complex can directly interfere with apoptotic pathways. frontiersin.org For instance, studies have shown that GDNF can prevent apoptosis in dopaminergic neurons by up-regulating anti-apoptotic proteins such as Bcl-2. frontiersin.org Furthermore, the activation of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, plays a crucial role in mediating these neuroprotective and anti-apoptotic effects. jneurosci.orgfrontiersin.org
In the context of cellular stress, such as that induced by chemotherapy agents like cisplatin (B142131), activation of GFRα1 has been observed to decrease induced apoptosis. pnas.org This protective effect is linked to a shift in cellular response, favoring survival pathways over programmed cell death. Conversely, the withdrawal of GDNF/GFRα1 signaling can trigger neuronal death, underscoring its essential role in neuronal survival. montclair.edu Interestingly, this cell death does not always proceed via classical apoptotic pathways, suggesting that GFRα1 signaling can modulate multiple cell death mechanisms. montclair.edu In models of chronic cerebral hypoperfusion, activating the GDNF/GFRα1/Ret signaling pathway has been shown to protect hippocampal neurons from apoptosis. jneurosci.org This protection is associated with an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and reduced levels of cleaved caspase-3. jneurosci.org
Autophagy is a catabolic process where cells degrade and recycle their own components, a mechanism crucial for survival during stress and for maintaining cellular homeostasis. The GFRα1 signaling pathway has been directly implicated in the induction of autophagy as a pro-survival mechanism. In certain cancer models, such as osteosarcoma, the upregulation of GFRα1 in response to cisplatin treatment leads to an increase in autophagy, which in turn enhances cell survival and contributes to chemoresistance. nih.govpnas.orgresearchgate.net This GFRα1-mediated autophagy effectively inhibits cisplatin-induced apoptosis. connectedpapers.com
The molecular machinery linking GFRα1 to autophagy involves the activation of the SRC-AMPK signaling axis. nih.govncats.ioconnectedpapers.com Activation of GFRα1 leads to the phosphorylation of SRC kinase, which subsequently phosphorylates and activates AMP-activated protein kinase (AMPK). ncats.io Activated AMPK is a key regulator of autophagy. This pathway appears to function independently of the co-receptor Ret in some cellular contexts. ncats.io The induction of autophagy by GFRα1 activation highlights a critical mechanism by which this compound may promote cellular resilience under stress conditions, shifting the balance from apoptosis towards survival.
Investigation in In Vitro and Ex Vivo Neuronal Models (e.g., Neuro-2A cells)
The mouse neuroblastoma cell line, Neuro-2A (N2A), which endogenously expresses the Ret receptor, serves as a valuable in vitro model for studying the effects of GFRα1 agonists. nih.govresearchgate.netmit.edu this compound, also identified as XIB4035, has been investigated in this model system to characterize its GFRα1-mediated activities. nih.gov
Research has demonstrated that this compound acts as a functional agonist at the GFRα1 receptor complex, mimicking the neurotrophic effects of GDNF. nih.gov It competitively inhibits the binding of radiolabeled GDNF to Neuro-2A cells in a concentration-dependent manner. nih.govncats.io A key indicator of its agonist activity is the induction of autophosphorylation of the Ret protein, the signaling-competent co-receptor for GFRα1. nih.govncats.io Like GDNF, this compound treatment of Neuro-2A cells leads to a dose-dependent increase in Ret phosphorylation. nih.govmontclair.edu This activation of the receptor complex subsequently triggers downstream signaling pathways and promotes morphological changes, such as neurite outgrowth, in a concentration-dependent fashion. nih.govjneurosci.org
The signaling cascades activated by GDNF in Neuro-2A cells, and by extension its mimic this compound, include the MAPK/ERK and Akt pathways. jneurosci.orgmit.edu These pathways are crucial for mediating the observed effects on neuronal differentiation and survival.
| Compound | Parameter | Model System | Observed Effect | Quantitative Data | Source |
|---|---|---|---|---|---|
| This compound (XIB4035) | GFRα1 Binding Inhibition | Neuro-2A Cells | Concentration-dependent inhibition of [125I]GDNF binding | IC50: 10.4 μM | nih.govncats.io |
| This compound (XIB4035) | Ret Autophosphorylation | Neuro-2A Cells | Induces Ret autophosphorylation | Concentration-dependent | nih.gov |
| This compound (XIB4035) | Neurite Outgrowth | Neuro-2A Cells | Promotes neurite outgrowth | Concentration-dependent | nih.gov |
| GDNF | Ret Autophosphorylation | Neuro-2A Cells | Dose-dependent increase in Ret tyrosine phosphorylation | Effective at 10-50 ng/mL | montclair.edu |
Structural Biology Approaches for Ligand-Receptor Interactions
Understanding the three-dimensional structure of this compound when bound to its biological target is paramount. Structural biology techniques provide atomic-level insights into these interactions, guiding further drug development and optimization.
X-ray crystallography stands as a gold-standard technique for determining the precise three-dimensional structure of molecules and their complexes at atomic resolution. For a compound like this compound, this method could be employed to visualize its binding mode within the active site of a target protein. The process would involve co-crystallizing the target protein with this compound and then bombarding the resulting crystal with X-rays. The diffraction pattern produced is then used to calculate the electron density map and, subsequently, the molecular structure. This level of detail is invaluable for structure-based drug design, allowing for the rational modification of the compound to improve its binding affinity and specificity. While specific crystallographic data for Amino-quinol triphosphate is not yet widely published, the principles of this technique are well-established for similar quinoline-based compounds. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative and complement to X-ray crystallography by providing information about the structure and dynamics of molecules in solution, which can more closely mimic the physiological environment. For this compound, NMR could be used to determine its solution-state conformation and to study its interaction with a target receptor without the need for crystallization. Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of the this compound molecule are in close contact with the receptor. Furthermore, chemical shift perturbation studies can map the binding site on the protein upon the addition of the ligand. nih.gov
For large protein complexes that are difficult to crystallize, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique. If this compound were to bind to a large, multi-subunit protein assembly, cryo-EM could be utilized to determine the structure of the entire complex. This method involves flash-freezing the sample in a thin layer of vitreous ice and then imaging it with an electron microscope. The resulting two-dimensional projection images are then computationally reconstructed to generate a three-dimensional model. Cryo-EM is particularly advantageous for studying dynamic systems and can provide crucial context for the interaction of small molecules like this compound with their macromolecular targets.
Biophysical Characterization Techniques
Beyond structural determination, a thorough biophysical characterization is essential to quantify the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its receptor.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. In a typical SPR experiment to study this compound, its target receptor would be immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the precise determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), providing a comprehensive kinetic profile of the interaction.
Table 1: Hypothetical SPR Data for this compound Binding to a Target Receptor
| Analyte | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
|---|
This table presents hypothetical data to illustrate the type of information obtained from SPR experiments.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. By titrating this compound into a solution containing its target receptor, ITC can determine the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This thermodynamic signature provides deep insights into the forces driving the binding event, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.
Table 2: Hypothetical ITC Data for this compound Binding
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Association Constant (K_A) | 5.0 x 10⁸ M⁻¹ |
| Enthalpy Change (ΔH) | -12.5 kcal/mol |
| Entropy Change (ΔS) | -8.7 cal/mol·K |
This table presents hypothetical data to illustrate the thermodynamic profile that can be obtained from ITC measurements.
Advanced Spectroscopic Methods
Spectroscopic techniques are invaluable for probing the molecular details of this compound's interactions and the structural consequences for its binding partners.
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. wikipedia.org Energy is transferred non-radiatively from the excited donor to the acceptor when they are in close proximity (typically 1-10 nm). evidentscientific.com FRET is often used as a "spectroscopic ruler" to measure distances within or between molecules. wikipedia.org To study the interaction of this compound, one could label the target protein with a donor fluorophore and a different site on the protein or a known interacting partner with an acceptor fluorophore. A change in the FRET efficiency upon the binding of this compound would indicate a conformational change that alters the distance between the two fluorophores. nih.gov
Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that analyzes fluorescence fluctuations in a microscopic observation volume to determine the concentration and diffusion coefficient of fluorescently labeled molecules. nih.govfrontiersin.org By monitoring changes in the diffusion time of a fluorescently labeled target protein in the presence of this compound, one can study their binding interaction. nih.gov When the small this compound molecule binds to the larger protein, the diffusion of the protein-ligand complex will be slower than that of the free protein, resulting in a measurable change in the FCS curve. pnas.org
Table 3: Illustrative FRET and FCS Data for Protein-Ligand Interaction
| Technique | Parameter | Protein Alone | Protein + this compound (Hypothetical) |
| FRET | FRET Efficiency (E) | 0.4 | 0.6 |
| FCS | Diffusion Time (τD) | 200 µs | 250 µs |
This table shows hypothetical changes in FRET efficiency and FCS diffusion time upon this compound binding, indicating a conformational change and complex formation, respectively.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org In the far-UV region (190-250 nm), the CD spectrum of a protein is sensitive to its secondary structure (α-helices, β-sheets, random coils). researchgate.netnih.gov CD spectroscopy is a valuable tool for assessing whether the binding of a ligand, such as this compound, induces changes in the secondary structure of its target protein. researchgate.netspringernature.com A change in the CD spectrum of the protein upon addition of this compound would indicate a conformational rearrangement of the protein backbone. researchgate.net
Table 4: Example of Secondary Structure Content Analysis from CD Spectra
| Secondary Structure | Protein Alone (%) | Protein + this compound (Hypothetical) (%) |
| α-Helix | 40 | 35 |
| β-Sheet | 30 | 38 |
| Random Coil | 30 | 27 |
This table provides a hypothetical example of how the secondary structure content of a protein, as determined by CD spectroscopy, might be altered upon binding to this compound.
Mass Spectrometry-Based Proteomics and Metabolomics
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise identification and quantification of molecules in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. metwarebio.comcreative-proteomics.com It is an indispensable tool for the characterization of small molecules and for studying their metabolic pathways. chromatographyonline.com
In the context of this compound, LC-MS/MS can be used to:
Confirm the identity and purity of the synthesized compound.
Characterize its metabolites by identifying the structural modifications that occur in biological systems.
Perform pharmacokinetic studies by quantifying the concentration of this compound and its metabolites in biological fluids and tissues over time. researchgate.net
Analyze its impact on metabolic pathways by quantifying changes in the levels of endogenous metabolites (metabolomics) in cells or tissues treated with the compound. nih.govresearchgate.net For example, as a triphosphate analogue, it is crucial to understand its effects on the endogenous deoxynucleoside triphosphate (dNTP) pools. nih.gov
Table 5: Hypothetical LC-MS/MS Data for a Pharmacokinetic Study of this compound
| Time (hours) | Plasma Concentration of this compound (ng/mL) |
| 0.25 | 500 |
| 0.5 | 350 |
| 1 | 200 |
| 2 | 100 |
| 4 | 25 |
| 8 | 5 |
This table represents hypothetical data from an LC-MS/MS-based pharmacokinetic study, showing the change in the plasma concentration of this compound over time after administration.
Thermal Proteome Profiling (TPP) for Target Deconvolution and Pathway Mapping
Thermal Proteome Profiling (TPP) is a powerful method used to identify the direct and indirect cellular targets of a compound by measuring changes in protein thermal stability upon ligand binding. consensus.appnih.gov The underlying principle is that when a small molecule like this compound binds to a protein, it often confers increased thermal stability to that protein. nih.govuzh.ch This change can be detected on a proteome-wide scale using quantitative mass spectrometry. nih.gov
The TPP workflow involves treating intact cells or cell lysates with the compound of interest, followed by heating the samples across a range of temperatures. biorxiv.org Denatured and aggregated proteins are then separated from the soluble fraction, and the remaining soluble proteins at each temperature point are identified and quantified using techniques like tandem mass tagging (TMT) coupled with high-resolution mass spectrometry. uzh.chbiorxiv.org By comparing the melting curves of proteins in the presence and absence of this compound, researchers can identify proteins that exhibit a significant thermal shift, indicating a direct or indirect interaction. biorxiv.org
Table 1: Hypothetical TPP Data for this compound Treatment
| Protein | Melting Point (°C) - Control | Melting Point (°C) - With this compound | Thermal Shift (ΔTm) | Potential Role |
|---|---|---|---|---|
| GFRα-1 | 52.1 | 56.8 | +4.7 | Primary Target |
| RET | 54.3 | 57.1 | +2.8 | Co-receptor/Downstream Effector |
| SRC | 49.8 | 52.0 | +2.2 | Downstream Signaling Kinase |
| HSP90 | 60.2 | 60.5 | +0.3 | Non-specific Interaction |
| GAPDH | 63.5 | 63.6 | +0.1 | No Significant Interaction |
Quantitative Proteomics (e.g., SILAC, TMT, iTRAQ) for Protein Expression and Phosphorylation Changes
Quantitative proteomics techniques are essential for understanding how a compound alters the cellular proteome, including changes in protein expression and post-translational modifications like phosphorylation. thermofisher.comtandfonline.com Methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) allow for the precise comparison of protein abundance between different experimental conditions. tandfonline.comsilantes.com
In a typical experiment to study the effects of this compound, two populations of cells would be cultured. One would be grown in media containing normal "light" amino acids, while the other would be grown in media with "heavy" stable isotope-labeled amino acids (for SILAC). creative-proteomics.comnih.gov Alternatively, for TMT or iTRAQ, proteins or peptides from treated and untreated cells are chemically labeled with isobaric tags. silantes.comnih.gov After treatment with this compound, the cell populations are mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. tandfonline.com The mass spectrometer can distinguish between the light and heavy forms of a peptide or the reporter ions from the isobaric tags, allowing for the accurate quantification of changes in protein levels. tandfonline.comsilantes.com
Given that this compound is an agonist for the GFRα-1 receptor, which is part of a receptor tyrosine kinase complex, studying changes in protein phosphorylation is particularly important. medchemexpress.commedchemexpress.com Phosphoproteomics, a sub-discipline of proteomics, focuses on the large-scale analysis of protein phosphorylation. tandfonline.com By enriching for phosphorylated peptides from a SILAC or TMT/iTRAQ experiment, researchers can identify specific phosphorylation sites that are either induced or repressed by this compound treatment, providing direct insights into the signaling pathways it activates. tandfonline.com
Table 2: Illustrative Quantitative Phosphoproteomics Data for this compound
| Phosphoprotein | Phosphorylation Site | Fold Change (Treated/Control) | Associated Pathway |
|---|---|---|---|
| RET | Y1062 | +8.2 | GDNF Receptor Signaling |
| AKT1 | S473 | +4.5 | PI3K-Akt Signaling |
| ERK2 | T185/Y187 | +3.1 | MAPK Signaling |
| GSK3B | S9 | -2.7 | Inhibition of Apoptosis |
| BAD | S112 | -3.5 | Inhibition of Apoptosis |
Computational and In Silico Modeling
Computational approaches are indispensable in modern drug discovery and chemical biology for predicting and rationalizing the interactions between small molecules and their biological targets.
Molecular Docking and Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a protein. bohrium.comiaanalysis.com For this compound, docking studies can be used to model its interaction with the GFRα-1 receptor. medchemexpress.com These simulations can reveal key amino acid residues involved in the binding and help to explain the compound's specificity and affinity. acs.org
Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. iaanalysis.comresearchgate.net MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon binding. iaanalysis.comnih.gov This combination of docking and MD simulations is a powerful tool for understanding the structural basis of a compound's activity at an atomic level. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgmedcraveonline.com By analyzing a series of this compound analogs with varying potencies, a QSAR model can be developed. mdpi.com This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds. mdpi.comacs.org QSAR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed biological activity. mdpi.com
Bioinformatics and Network Analysis for Systems-Level Understanding
The data generated from high-throughput techniques like TPP and quantitative proteomics can be vast and complex. Bioinformatics and network analysis provide the tools to integrate and interpret these large datasets. oup.comresearchgate.net By mapping the proteins and phosphoproteins affected by this compound onto known protein-protein interaction networks and signaling pathways, researchers can build a comprehensive model of the compound's cellular effects. researchgate.netresearchgate.net This systems-level view can reveal unexpected connections between pathways and help to formulate new hypotheses about the compound's mechanism of action. nih.govumich.edu
Advanced Imaging Techniques
Advanced imaging techniques allow for the visualization of a compound's effects within the context of a living cell or organism. nih.govfrontiersin.org Techniques such as fluorescence microscopy, including confocal and super-resolution microscopy, can be used to track the localization of fluorescently labeled versions of this compound or to observe its effects on cellular structures and protein localization in real-time. technion.ac.ilembl.org For instance, Förster Resonance Energy Transfer (FRET)-based biosensors can be used to visualize the activation of specific signaling pathways in response to the compound. embl.org These imaging approaches provide crucial spatial and temporal information that complements the data obtained from proteomic and computational methods. technion.ac.ilnews-medical.net
Confocal and Super-Resolution Microscopy for Subcellular Localization and Interaction Visualization
Determining the precise location of a bioactive compound within a cell is fundamental to understanding its mechanism of action. Confocal and super-resolution microscopy are indispensable tools for achieving this, offering unprecedented detail of subcellular structures. abcam.comnih.gov
Confocal laser scanning microscopy provides a significant advantage over conventional widefield fluorescence microscopy by using a pinhole to reject out-of-focus light. ptglab.comresearchgate.net This process generates high-contrast, optical sections of the specimen, which can be reconstructed into a three-dimensional image. jove.com For a hypothetical fluorescent analog of this compound, confocal imaging could be used to determine if the compound accumulates in specific organelles. For instance, by co-staining cells with the fluorescent this compound analog and organelle-specific dyes (e.g., a Mitotracker for mitochondria or an ER-Tracker for the endoplasmic reticulum), their potential co-localization can be quantified. nih.govresearchgate.net Studies on other quinoline-based molecules have successfully used this approach to reveal their accumulation in the endoplasmic reticulum. nih.gov
While confocal microscopy is excellent for determining localization at the organelle level, super-resolution microscopy pushes the boundaries of light microscopy beyond the diffraction limit (~200-250 nm). nih.gov Techniques such as Stimulated Emission Depletion (STED) microscopy and single-molecule localization microscopy (SMLM), which includes methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), can achieve resolutions down to tens of nanometers. nih.govacs.org This enhanced resolution allows for the visualization of molecular interactions and the organization of molecules within nanoscale domains of the plasma membrane or other subcellular structures. nih.govfrontiersin.org
Applying super-resolution microscopy could reveal, for example, whether this compound associates with specific protein clusters or nanodomains within an organelle's membrane. To investigate interactions, a cell line could be engineered to express a fluorescently-tagged protein of interest (e.g., a receptor or enzyme). Super-resolution imaging could then determine the precise proximity between the fluorescent this compound analog and the tagged protein, providing strong evidence for a direct interaction. nih.govacs.org
Hypothetical Co-localization Analysis of Fluorescent this compound
The following interactive table presents hypothetical data from a confocal microscopy experiment designed to measure the co-localization between a fluorescently-labeled this compound (Fluoro-AQT) and markers for various subcellular compartments. The Pearson's Correlation Coefficient (PCC) is used as a statistical measure of co-localization, where a value of +1 indicates perfect correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation.
| Cellular Compartment | Organelle Marker | Pearson's Correlation Coefficient (PCC) with Fluoro-AQT | Interpretation |
| Mitochondria | MitoTracker Red CMXRos | 0.85 | High degree of co-localization, suggesting accumulation in mitochondria. |
| Endoplasmic Reticulum | ER-Tracker Green | 0.21 | Low co-localization, suggesting it is not a primary site of accumulation. |
| Nucleus | DAPI | 0.05 | No significant co-localization; compound is likely excluded from the nucleus. |
| Lysosomes | LysoTracker Deep Red | 0.79 | Strong co-localization, indicating potential involvement in lysosomal pathways or sequestration. |
Live-Cell Imaging for Dynamic Cellular Processes
While fixed-cell imaging provides a high-resolution snapshot in time, live-cell imaging transforms this static picture into a dynamic movie, allowing researchers to observe cellular processes in real time. stainsfile.com This approach is critical for understanding the kinetics of a compound's uptake, its trafficking through the cell, and its impact on other dynamic events. stainsfile.comthermofisher.com
To perform live-cell imaging, a fluorescent probe must be cell-permeant and exhibit minimal cytotoxicity to ensure that the observed processes are not artifacts of cellular stress. mdpi.com A properly designed fluorescent analog of this compound would allow for the visualization of its movement into and within living cells. Time-lapse confocal or spinning-disk microscopy could be used to track the compound from its initial interaction with the plasma membrane to its eventual accumulation in specific organelles. nih.govbiorxiv.orgacs.org
Such studies can reveal important kinetic parameters. For example, by monitoring the fluorescence intensity in different cellular regions over time, one could measure the rate of cellular uptake and the kinetics of its transport to a target organelle. Furthermore, live-cell imaging can be used to observe the functional consequences of the compound's presence. For instance, if this compound is hypothesized to affect cytoskeletal dynamics, it could be applied to cells expressing GFP-tubulin, and researchers could monitor changes in microtubule polymerization or stability in real time. thermofisher.com Similarly, its effect on RNA metabolism could be studied by observing its impact on the formation or dissolution of RNA granules. nih.govacs.org
Illustrative Live-Cell Imaging Data of Fluoro-AQT Uptake
This interactive table shows hypothetical data from a time-lapse fluorescence microscopy experiment tracking the average fluorescence intensity of a fluorescent this compound analog (Fluoro-AQT) in different cellular compartments over time after its addition to the cell culture medium.
| Time (Minutes) | Cytoplasm (Avg. Intensity) | Mitochondria (Avg. Intensity) |
| 0 | 5.2 | 4.8 |
| 5 | 45.8 | 15.3 |
| 15 | 80.1 | 95.6 |
| 30 | 75.3 | 210.7 |
| 60 | 68.9 | 225.4 |
Theoretical Frameworks and Academic Research Paradigms
Ligand-Based and Structure-Based Drug Design Principles in Neurotrophic Agonism
There is no available research on the application of ligand-based or structure-based drug design principles specifically to Aminoquinol (B1667108) triphosphate for the purpose of neurotrophic agonism. General principles of these design strategies are well-established in medicinal chemistry. Ligand-based drug design focuses on the properties of known molecules that bind to a target to develop a pharmacophore model, which can then be used to identify new active compounds. nih.govbiosolveit.de Structure-based drug design relies on the three-dimensional structure of the biological target to design molecules that can bind to it with high affinity and selectivity. nih.govnih.gov However, no studies have been published that apply these methodologies to Aminoquinol triphosphate in the context of neurotrophic factors.
Receptor Occupancy and Signal Transduction Theories
Information regarding the receptor occupancy of this compound at any neurotrophic factor receptor is not available in the scientific literature. Receptor occupancy studies are crucial for understanding the relationship between the concentration of a drug and its pharmacological effect. nih.gov Similarly, the signal transduction pathways that might be modulated by this compound are unknown. Signal transduction involves the cascade of molecular events that occur after a ligand binds to its receptor, ultimately leading to a cellular response. nih.govkhanacademy.org Without experimental data, any discussion of these aspects for this compound would be purely speculative.
Systems Biology and Network Pharmacology Approaches to Complex Biological Systems
There are no published studies that have employed systems biology or network pharmacology approaches to investigate the effects of this compound. These approaches are used to understand the complex interactions of drugs within biological systems by analyzing large datasets and constructing interaction networks. nih.govnih.gov This allows for the identification of potential drug targets and the prediction of drug effects on a systemic level. nih.gov The application of these computational methods to this compound has not been documented.
Evolutionary Conservation of Neurotrophic Factor Signaling Pathways
While the evolutionary conservation of neurotrophic factor signaling pathways is an active area of research, with studies showing the ancient origins of these pathways, there is no research that connects this compound to these evolutionary considerations. nih.govmdpi.com The study of the evolution of these pathways helps in understanding their fundamental roles in the development and function of the nervous system across different species.
Future Research on this compound: Unraveling Its Therapeutic Potential
The exploration of novel neuroactive compounds holds significant promise for addressing a range of neurological disorders. This compound has emerged as a molecule of interest, and future research is poised to unlock its full therapeutic potential. A multi-pronged approach, encompassing the elucidation of its molecular interactions, regulatory mechanisms, and preclinical efficacy, will be crucial in translating foundational knowledge into clinical applications. The following sections outline key avenues for future investigation.
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying aminoquinol triphosphate levels in cellular or tissue samples?
- Methodological Answer : this compound can be quantified using enzymatic assays adapted from ATP detection protocols. For instance, luminometric ATP assay kits (e.g., Beyotime ATP Assay Kit) measure bioluminescence intensity proportional to triphosphate concentration . Microdialysis techniques, as described in ATP efflux studies, can be applied to collect extracellular samples, with adjustments for probe efficiency (e.g., pre-calibration using 10 nM ATP solutions) . Data normalization should account for baseline variations, and statistical validation (e.g., ANOVA with post hoc tests) is critical for reproducibility .
Q. How does this compound interact with nucleotide-processing enzymes like SAMHD1?
- Methodological Answer : Enzyme-coupled assays, such as the malachite green-based method for inorganic phosphate detection, are effective for studying SAMHD1 interactions . Incubate SAMHD1 with this compound and allosteric activators (e.g., GTP), then monitor hydrolysis kinetics via spectrophotometry. Control experiments should include canonical dNTPs (e.g., dCTP) to compare substrate specificity. Data interpretation should integrate Michaelis-Menten kinetics and inhibition constants (Ki) .
Advanced Research Questions
Q. How to design a study evaluating this compound’s antiretroviral efficacy while addressing conflicting data across cell models?
- Methodological Answer : Apply the PICO framework:
- Population : Select diverse cell lines (e.g., primary macrophages vs. immortalized T-cells) to assess cell-type-dependent effects .
- Intervention : Use AZT triphosphate (a structurally analogous antiretroviral triphosphate) as a positive control .
- Comparison : Include pharmacological blockers (e.g., P2Y1 receptor antagonists) to isolate purinergic signaling contributions .
- Outcome : Measure viral replication rates (qPCR) and triphosphate incorporation (LC-MS/MS). Resolve contradictions by analyzing metabolic pathways (e.g., nucleotidases) via RNA-seq .
Q. What strategies resolve discrepancies in this compound’s therapeutic efficacy between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Use microdialysis to compare extracellular triphosphate levels in brain vs. plasma, accounting for blood-brain barrier permeability .
- Metabolic Stability : Incubate this compound with liver S9 fractions to assess degradation rates.
- Data Integration : Apply multivariate regression to identify confounding variables (e.g., hypoxia in ischemic models) . Reconcile in vitro/in vivo data using computational modeling (e.g., PBPK/PD).
Q. How can pharmacological modulation clarify this compound’s role in calcium signaling pathways?
- Methodological Answer : Use calcium channel blockers (e.g., 2-APB) and receptor antagonists (e.g., MRS2179 for P2Y1) to dissect signaling mechanisms . Measure intracellular Ca<sup>2+</sup> flux (Fluo-4 AM) and correlate with triphosphate release (HPLC). Advanced studies should combine optogenetics (e.g., ChR2-expressing astrocytes) to spatiotemporally control ATP/aminoquinol triphosphate release .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
